1,4-Dihydro-1,4-ethanoanthracene
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Overview
Description
Preparation Methods
The synthesis of 1,4-Dihydro-1,4-ethanoanthracene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . One common synthetic route includes the reaction of anthracene with ethylene in the presence of a catalyst under high pressure and temperature conditions . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Dihydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dihydro-1,4-ethanoanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-ethanoanthracene involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1,4-Dihydro-1,4-ethanoanthracene can be compared with other similar compounds, such as:
Anthracene: The parent compound, which lacks the ethano bridge and has different chemical properties.
1,4-Methanoanthracene: Another derivative with a methano bridge instead of an ethano bridge, leading to different reactivity and applications.
1,4-Ethanonaphthalene: A smaller analog with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
55431-80-6 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C16H14/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-5,7,9-12H,6,8H2 |
InChI Key |
DOOOTGSRXLETQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
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